5-Methylazepan-4-one
Description
5-Methylazepan-4-one is a heterocyclic organic compound featuring a seven-membered azepane ring with a ketone functional group at the fourth position and a methyl substituent at the fifth position. Its molecular formula is C₇H₁₃NO, and it is structurally related to caprolactam derivatives, which are foundational in polymer chemistry.
Properties
CAS No. |
1228531-43-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.187 |
IUPAC Name |
5-methylazepan-4-one |
InChI |
InChI=1S/C7H13NO/c1-6-2-4-8-5-3-7(6)9/h6,8H,2-5H2,1H3 |
InChI Key |
IEUKKRQMRVLHEH-UHFFFAOYSA-N |
SMILES |
CC1CCNCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
| Property | 5-Methylazepan-4-one | 5-Methyl-5-phenylazepan-2-one (CAS: 1803561-75-2) | Caprolactam (Azepan-2-one) |
|---|---|---|---|
| Molecular Formula | C₇H₁₃NO | C₁₂H₁₅NO | C₆H₁₁NO |
| Functional Groups | Ketone (position 4) | Ketone (position 2), Phenyl substituent | Ketone (position 2) |
| Potential Applications | Polymer precursors | Pharmaceutical intermediates (e.g., SY199861 analogs) | Nylon-6 production |
| Synthetic Complexity | Moderate | High (due to phenyl group) | Low (industrial-scale synthesis) |
| Commercial Availability | Limited (research-scale) | Available via specialty suppliers (e.g., SY199860) | Widely produced globally |
Key Findings:
Substituent Effects : The addition of a phenyl group in 5-methyl-5-phenylazepan-2-one significantly alters reactivity and application scope compared to This compound . The phenyl group enhances steric hindrance, making it less suitable for bulk polymer synthesis but more valuable in fine chemical applications .
Ketone Position: The ketone’s position in the azepane ring (position 4 vs. For example, caprolactam (azepan-2-one) is highly soluble in water due to its amide-like hydrogen bonding, whereas this compound may exhibit lower polarity .
Market Accessibility : While caprolactam is mass-produced for nylon-6, This compound remains a niche compound, with availability restricted to specialized chemical suppliers (e.g., SY199860 stock inquiries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
